molecular formula C27H24N2O5 B2857258 Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate CAS No. 1207058-63-6

Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate

Cat. No. B2857258
CAS RN: 1207058-63-6
M. Wt: 456.498
InChI Key: NNRGOEREIXMYEY-UHFFFAOYSA-N
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Description

Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate, also known as MQA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method of MQA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed various synthetic routes and methodologies to produce compounds related to Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate. For instance, a study outlined a facile synthesis method for dibenzo[b,g][1,8]naphthyridin-5-ones, highlighting the importance of these compounds in chemical synthesis and potential pharmaceutical applications (Manoj & Prasad, 2010). Similarly, the synthesis and characterization of new N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and their derivatives were reported, demonstrating the versatility of quinoline derivatives in medicinal chemistry and materials science (Saeed, Abbas, Ibrar, & Bolte, 2014).

Potential Applications in Medicinal Chemistry

Research has explored the psycho- and neurotropic profiling of novel quinolin-4-ones, indicating their promise as psychoactive compounds with specific sedative effects and anti-amnesic activity (Podolsky, Shtrygol’, & Zubkov, 2017). Another study focused on the anticancer activity of 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-ones, highlighting structure-activity relationships that could guide the development of new anticancer agents (Chen et al., 2011).

Corrosion Inhibition Properties

Quinoline derivatives have also been studied for their corrosion inhibition efficiencies, demonstrating the relationship between their molecular structures and inhibition efficiency. This research provides insights into the application of these compounds in protecting metals from corrosion, underscoring their significance in industrial applications (Zarrouk et al., 2014).

properties

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-6-[(4-methylbenzoyl)amino]quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-4-6-19(7-5-17)27(31)28-20-10-13-23-22(14-20)25(34-16-26(30)33-3)15-24(29-23)18-8-11-21(32-2)12-9-18/h4-15H,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRGOEREIXMYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((2-(4-methoxyphenyl)-6-(4-methylbenzamido)quinolin-4-yl)oxy)acetate

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